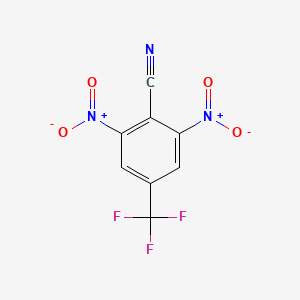
4-(Prop-2-yn-1-yl)morpholine
概要
説明
4-(Prop-2-yn-1-yl)morpholine is a chemical compound with the CAS Number: 5799-76-8 and a molecular weight of 125.17 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of morpholine with potassium carbonate and propargyl bromide in methanol at 0℃ . The reaction is stirred for 4 hours, and the resulting white suspension is filtered, washed, and evaporated to yield a colorless oil .Molecular Structure Analysis
The linear formula of this compound is C7H11NO . The exact mass is 125.084061 .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 168.1±25.0 °C at 760 mmHg . The compound is very soluble with a solubility of 35.3 mg/ml or 0.282 mol/l .科学的研究の応用
Synthesis of Biologically Active Compounds
4-(Prop-2-yn-1-yl)morpholine is used as an intermediate in the synthesis of various biologically active heterocyclic compounds. For instance, it is used in the preparation of hydrochloric acid salts like C7H14NO3+·Cl−, which are crucial intermediates for developing these compounds (Mazur, Pitucha, & Rzączyńska, 2007).
QSAR Analysis and Antioxidant Properties
QSAR (Quantitative Structure-Activity Relationship) analysis of this compound derivatives helps in understanding the molecular structure parameters and their impact on antioxidant activities. This understanding is critical for the design of new potential antioxidants (Drapak et al., 2019).
Pharmacophore in PI3K and PIKKs Inhibition
The molecule serves as a privileged pharmacophore for inhibiting PI3K and PIKKs due to its morpholine oxygen. This oxygen atom is key to forming hydrogen bonding interactions and conferring selectivity over a broader kinome (Hobbs et al., 2019).
Development of New Anticonvulsant Agents
It is used in the synthesis of novel hybrid anticonvulsant agents. These agents combine chemical fragments of well-known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models (Kamiński et al., 2015).
Molecular Dynamic Studies
This compound derivatives are subjects of molecular dynamic studies, such as NMR measurements, to understand their dynamic behavior and ring inversion properties. Such studies are vital for comprehending the structural and physicochemical properties of these compounds (Baskar et al., 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
4-prop-2-ynylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDZHAQIKCVKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902929 | |
| Record name | NoName_3505 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5799-76-8 | |
| Record name | N-Propargylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5799-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
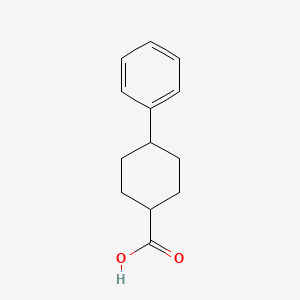
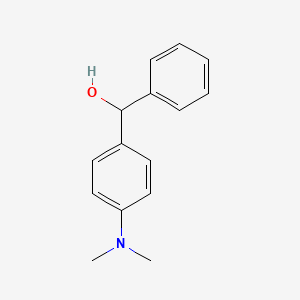
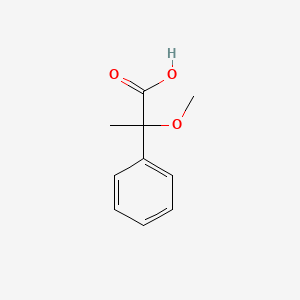



![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)
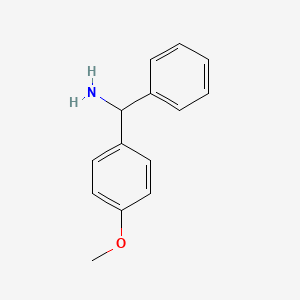

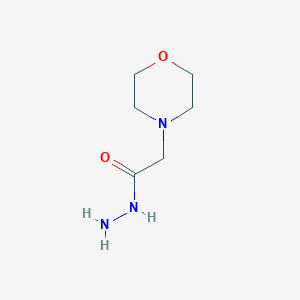

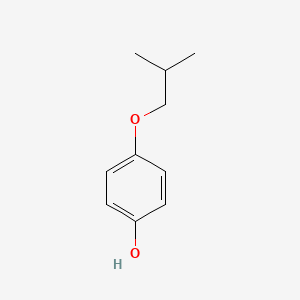
![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)
